![molecular formula C36H40ClNO5 B606695 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride CAS No. 646995-35-9](/img/structure/B606695.png)
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est connu pour sa capacité à se lier à la guanylate cyclase soluble sans hème, présentant des effets antihypertenseurs significatifs in vivo . Il a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires.
Mécanisme D'action
Le chlorhydrate de BAY 58-2667 active la guanylate cyclase soluble en se liant à la poche hème de l’enzyme, imitant le groupe hème lié au monoxyde d’azote. Cette activation conduit à une augmentation de la biosynthèse du monophosphate de guanosine cyclique, entraînant une vasodilatation et des effets antihypertenseurs . Le composé agit spécifiquement sur la guanylate cyclase soluble oxydée ou sans hème, ce qui en fait un activateur unique dans cette classe .
Analyse Biochimique
Biochemical Properties
BAY 58-2667 hydrochloride plays a crucial role in biochemical reactions by activating soluble guanylyl cyclase (sGC). It binds to the heme-free form of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). This activation is independent of nitric oxide, which differentiates it from other sGC activators . The compound interacts with various biomolecules, including proteins and enzymes involved in the cGMP signaling pathway. By increasing cGMP levels, BAY 58-2667 hydrochloride exerts vasodilatory effects and reduces blood pressure .
Cellular Effects
BAY 58-2667 hydrochloride has significant effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by increasing cGMP levels and activating downstream signaling pathways such as vasodilator-stimulated phosphoprotein (VASP). This leads to reduced protein synthesis and superoxide generation . Additionally, BAY 58-2667 hydrochloride has been shown to limit cardiac fibroblast proliferation at higher concentrations, further contributing to its cardioprotective effects .
Molecular Mechanism
The molecular mechanism of BAY 58-2667 hydrochloride involves its binding to the heme-free form of soluble guanylyl cyclase (sGC). This binding mimics the nitric-oxide-bound heme group, leading to the activation of sGC and subsequent production of cyclic guanosine monophosphate (cGMP) . The increase in cGMP levels activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of cardiomyocyte hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 58-2667 hydrochloride have been observed to change over time. The compound has a favorable safety profile and induces dose-dependent increases in heart rate and decreases in mean arterial pressure and diastolic blood pressure . Long-term studies have shown that BAY 58-2667 hydrochloride maintains its stability and efficacy, with no significant degradation observed . Additionally, its cardioprotective effects, such as reducing infarct size, have been demonstrated in both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of BAY 58-2667 hydrochloride vary with different dosages in animal models. In rabbit and rat hearts, the compound significantly reduces infarct size when administered at doses ranging from 1 to 50 nM . Higher doses have been associated with increased cardiovascular-related adverse events, such as mild symptomatic hypotension . The compound’s cardioprotective effects, including reduced cardiac hypertrophy and fibrosis, are evident even at low concentrations .
Metabolic Pathways
BAY 58-2667 hydrochloride is involved in the cGMP signaling pathway. By activating soluble guanylyl cyclase (sGC), it increases the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors . This activation leads to various physiological effects, including vasodilation and inhibition of cardiac hypertrophy . The compound does not significantly affect other metabolic pathways, making it a selective activator of the cGMP signaling pathway .
Transport and Distribution
Within cells and tissues, BAY 58-2667 hydrochloride is transported and distributed primarily through passive diffusion. It binds to the heme-free form of soluble guanylyl cyclase (sGC) and accumulates in tissues with high sGC expression, such as the heart and blood vessels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively .
Subcellular Localization
BAY 58-2667 hydrochloride is localized primarily in the cytoplasm, where it interacts with soluble guanylyl cyclase (sGC). The compound’s activity is dependent on its ability to bind to the heme-free form of sGC, which is predominantly found in the cytoplasm . There are no specific targeting signals or post-translational modifications that direct BAY 58-2667 hydrochloride to other cellular compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de BAY 58-2667 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique.
Méthodes de production industrielle
La production industrielle du chlorhydrate de BAY 58-2667 implique généralement des techniques de synthèse organique à grande échelle. Le processus comprend des étapes de purification rigoureuses pour atteindre les niveaux de pureté élevés (≥98%) requis pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de BAY 58-2667 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier l’activité du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, affectant l’affinité de liaison et la spécificité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés oxydés ayant une activité biologique modifiée .
Applications de la recherche scientifique
Le chlorhydrate de BAY 58-2667 a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Medicinal Chemistry
The compound shows promise as a potential therapeutic agent due to its structural characteristics that may interact with biological targets. Its derivatives have been studied for their efficacy in treating various conditions, including cancer and inflammatory diseases. For instance, similar compounds have demonstrated anti-tumor activity through mechanisms involving apoptosis induction in cancer cells.
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems. The carboxylic acid group can facilitate conjugation with drug molecules, enhancing their solubility and bioavailability. Research has indicated that such modifications can improve the pharmacokinetic profiles of hydrophobic drugs .
Material Sciences
In materials science, this compound can serve as a precursor for synthesizing novel polymers or nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and composites that require enhanced mechanical properties and chemical resistance.
Case Studies
Comparaison Avec Des Composés Similaires
Composés similaires
Riociguat : Un autre activateur de la guanylate cyclase soluble, mais avec un mécanisme d’action différent.
Nitroglycérine : Un vasodilatateur ayant un effet hémodynamique similaire à celui du chlorhydrate de BAY 58-2667, mais qui agit par une voie différente.
Unicité
Le chlorhydrate de BAY 58-2667 est unique en sa capacité à activer la guanylate cyclase soluble indépendamment du monoxyde d’azote, ce qui en fait un outil précieux pour étudier les voies indépendantes du monoxyde d’azote et développer de nouveaux agents thérapeutiques .
Activité Biologique
The compound 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid; hydrochloride, also known by its CAS number 329773-35-5, is a synthetic derivative of benzoic acid with significant biological activity. It has been identified as a soluble guanylate cyclase (sGC) activator, which points to its potential therapeutic applications, particularly in cardiovascular diseases.
- Molecular Formula : C36H39NO5
- Molecular Weight : 565.70 g/mol
- Melting Point : 148-153 °C
- Solubility : Soluble in DMSO, stable under inert atmosphere at -20 °C.
The primary mechanism of action for this compound involves the activation of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide signaling pathway. By binding to the heme-free form of sGC, it enhances the conversion of GTP to cGMP, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in treating conditions such as acute decompensated heart failure and pulmonary hypertension .
Cardiovascular Effects
The compound exhibits potent vasodilatory effects, making it a candidate for treating various cardiovascular disorders. In preclinical studies, it has demonstrated significant reductions in blood pressure and improvements in cardiac output. Its ability to activate sGC without requiring nitric oxide makes it a valuable therapeutic agent, especially in patients with impaired nitric oxide signaling .
Case Studies
- Acute Decompensated Heart Failure : In a study involving animal models of heart failure, administration of this compound resulted in improved hemodynamic parameters and enhanced exercise tolerance. The findings suggest that it may serve as an effective treatment option for patients experiencing acute episodes of heart failure.
- Pulmonary Hypertension : Clinical trials have indicated that the compound can significantly lower pulmonary artery pressure in patients with pulmonary hypertension, providing symptomatic relief and improving quality of life.
Research Findings
Safety and Toxicology
While the compound shows promising therapeutic effects, safety profiles are crucial for clinical application. Preliminary toxicity studies indicate that it has a manageable safety profile, with common adverse effects including mild hypotension and headache. Continuous monitoring during clinical trials is essential to establish long-term safety data.
Propriétés
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.